1-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethanone

Descripción general

Descripción

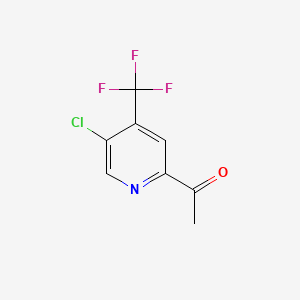

1-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethanone is a chemical compound with the molecular formula C8H5ClF3NO It is characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, and an ethanone moiety

Métodos De Preparación

The synthesis of 1-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the condensation of 2-oxo-1,2-dihydropyridine-3-carbonitriles with 4-chlorobenzoyl chloride under solvent-free conditions or by conventional heating in methylene chloride in the presence of triethylamine .

Análisis De Reacciones Químicas

1-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Aplicaciones Científicas De Investigación

1-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethanone has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 1-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to influence the compound’s lipophilicity and metabolic stability, enhancing its ability to interact with biological membranes and enzymes. The chlorine and ethanone moieties contribute to the compound’s reactivity and binding affinity to target proteins .

Comparación Con Compuestos Similares

1-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethanone can be compared with other similar compounds, such as:

2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but lacks the ethanone moiety, affecting its reactivity and applications.

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: A more complex structure with additional functional groups, used as an inhibitor of bacterial phosphopantetheinyl transferase.

Trifluoromethylpyridine derivatives: These compounds share the trifluoromethyl group but differ in their substitution patterns and applications.

Actividad Biológica

1-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)ethanone is a chemical compound with significant biological potential, characterized by its unique structural features, including a pyridine ring with chlorine and trifluoromethyl substituents. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₅ClF₃NO

- Molecular Weight : 223.58 g/mol

- IUPAC Name : this compound

The presence of electron-withdrawing groups such as chlorine and trifluoromethyl enhances the electrophilicity of this compound, making it a candidate for various biological interactions.

Biological Activity Overview

This compound has been studied for its potential therapeutic applications in several areas:

Synthesis Methods

The synthesis of this compound can be accomplished through various methods. One common approach involves:

- Suzuki-Miyaura Coupling Reaction : This method utilizes boron reagents and palladium catalysts to form carbon-carbon bonds under mild conditions.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone | C₈H₅ClF₃NO | Different substitution pattern on the pyridine ring |

| 5-Chloro-4-fluoropyridine | C₅H₄ClFN | Lacks trifluoromethyl group; different reactivity |

| 2-Amino-5-chloropyridine | C₅H₅ClN₂ | Contains an amino group instead of a carbonyl |

The trifluoromethyl group significantly influences the biological activity of these compounds, enhancing their pharmacological profiles.

Case Studies and Research Findings

Recent studies have highlighted the importance of similar compounds in various therapeutic contexts:

- Antichlamydial Activity : Research indicates that derivatives with trifluoromethyl groups exhibit selective activity against Chlamydia species. The presence of this substituent was crucial for maintaining biological efficacy, emphasizing the potential role of this compound in developing new antimicrobial agents .

- Metabolic Stability and Efficacy : Investigations into related pyridine compounds revealed that modifications to their structure could enhance metabolic stability while retaining or improving biological activity. For instance, derivatives with polar functionalities improved solubility and maintained activity against parasites .

- In Vitro Testing : In vitro assays have demonstrated that similar compounds can exhibit significant potency against cancer cell lines. The incorporation of electron-withdrawing groups has been linked to enhanced interaction with target proteins involved in tumor progression .

Propiedades

IUPAC Name |

1-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c1-4(14)7-2-5(8(10,11)12)6(9)3-13-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDJDXDDXJPIKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(C(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001205512 | |

| Record name | Ethanone, 1-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001205512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256821-90-5 | |

| Record name | Ethanone, 1-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256821-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001205512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.